molecular formula C9H12ClNO B2710429 2-Amino-1-(3-chlorophenyl)propan-1-ol CAS No. 1038241-80-3

2-Amino-1-(3-chlorophenyl)propan-1-ol

Cat. No. B2710429
M. Wt: 185.65
InChI Key: OYGPLKFNQHPTBG-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has a molecular formula of C9H12ClNO . The average mass is 185.651 Da and the monoisotopic mass is 185.060745 Da .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(3-chlorophenyl)propan-1-ol consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . The InChI code for this compound is 1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 .


Physical And Chemical Properties Analysis

2-Amino-1-(3-chlorophenyl)propan-1-ol is a powder with a molecular weight of 185.65 . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Conformational Analyses

Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, a compound structurally related to 2-Amino-1-(3-chlorophenyl)propan-1-ol, were reported by examining their crystal structures through X-ray diffraction analysis. These studies highlighted the conformations of the amine fragments and the crystal packing dominated by hydrogen-bonded chains, providing insights into the structural characteristics of these compounds (Nitek et al., 2020).

Biological Properties

Research on derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-ol, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, has shown pronounced anticonvulsive activities, suggesting potential applications in developing treatments for convulsive disorders. These studies emphasize the biological significance of these compounds, albeit focusing on their pharmacological attributes rather than direct drug use or dosage (Papoyan et al., 2011).

Antifungal Evaluation

The synthesis and antifungal evaluation of 1,2,3-triazole derivatives, including compounds structurally related to 2-Amino-1-(3-chlorophenyl)propan-1-ol, against Candida strains, demonstrate the potential of these derivatives in addressing fungal infections. Halogen-substituted triazole compounds, in particular, showed promising antifungal profiles, indicating a direction for future drug development (Lima-Neto et al., 2012).

Cardioselectivity Studies

Investigations into the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-ol, have provided valuable information on the structure-activity relationships necessary for designing heart-specific therapeutic agents. These studies contribute to a better understanding of the molecular basis of cardioselectivity, which is crucial for the development of safer cardiovascular drugs (Rzeszotarski et al., 1979).

Inhibition of Corrosion

Research on tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol (closely related to 2-Amino-1-(3-chlorophenyl)propan-1-ol), has shown their effectiveness in inhibiting the corrosion of carbon steel. These compounds form protective layers on the metal surface, suggesting their potential application in corrosion prevention technologies (Gao et al., 2007).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a sealed container, away from fire and oxidizing agents .

Future Directions

2-Amino-1-(3-chlorophenyl)propan-1-ol has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery . Its structure and properties make it suitable for use in the development of potential therapeutic agents or as a building block for the synthesis of other bioactive molecules . Therefore, it has the potential to be a valuable asset in the development of new pharmaceuticals or in chemical research .

properties

IUPAC Name

2-amino-1-(3-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGPLKFNQHPTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-chlorophenyl)propan-1-ol

CAS RN

1038241-80-3
Record name 2-amino-1-(3-chlorophenyl)propan-1-ol
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